2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

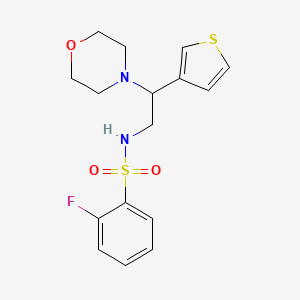

2-Fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS: 946357-10-4) is a structurally complex sulfonamide derivative featuring a benzenesulfonamide core substituted with a fluorine atom at the ortho position. The molecule also incorporates a morpholino ring and a thiophen-3-yl group, linked via an ethylamine bridge.

Safety data for this compound highlight significant handling precautions, including strict avoidance of ignition sources (P210, P220), use of personal protective equipment (P280), and environmental precautions (P273). Health hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Propriétés

IUPAC Name |

2-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O3S2/c17-14-3-1-2-4-16(14)24(20,21)18-11-15(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,15,18H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQBVBXJHHXSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the thiophene derivative: Starting with thiophene, various functional groups are introduced through reactions such as halogenation, lithiation, and subsequent substitution.

Morpholine introduction: The morpholine ring is incorporated via nucleophilic substitution reactions, often using morpholine and an appropriate electrophile.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride derivative to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of anti-cancer and anti-inflammatory drugs.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mécanisme D'action

The mechanism of action of 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide depends on its application:

Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific disease being targeted.

Materials Science: In electronic applications, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide and analogous compounds:

Key Observations :

Sulfonamide vs. Acetamide Core: The target compound’s benzenesulfonamide core distinguishes it from acetamide derivatives like CAS: 338749-93-2.

Heterocyclic Moieties :

- The thiophen-3-yl group in the target compound provides electron-rich aromaticity, contrasting with thiazole (CAS: 338749-93-2) or pyrimidine (CAS: 147118-37-4) derivatives. Thiophene’s lower electronegativity compared to pyrimidine may alter binding interactions in biological targets .

Fluorine Substitution :

- The 2-fluoro group on the benzene ring enhances lipophilicity and may block metabolic oxidation at the ortho position, a strategy common in drug design to improve pharmacokinetics. This contrasts with compounds lacking halogenation (e.g., CAS: 338749-93-2) .

Research Findings and Implications

- Synthetic Challenges: The morpholinoethyl-thiophene side chain introduces steric hindrance, complicating synthetic routes. Similar compounds (e.g., CAS: 338749-93-2) with simpler side chains report higher yields .

- Biological Activity: While direct biological data for the target compound are absent, sulfonamides with morpholine and thiophene motifs are known for kinase inhibition (e.g., VEGFR-2). The fluorine substitution may enhance target affinity compared to non-fluorinated analogs .

- Environmental Impact: The target compound’s environmental precautions (P273, H412) align with sulfonamides’ known persistence in aquatic systems, necessitating stricter disposal protocols than non-sulfonamide analogs .

Activité Biologique

2-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a fluorine atom, a morpholine ring, and a thiophene moiety, which contribute to its unique pharmacological properties.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The morpholine ring acts as a ligand, binding to metal ions or enzymes, while the thiophene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The benzenesulfonamide backbone allows for hydrogen bonding with target molecules, stabilizing interactions.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity

Studies indicate that sulfonamide compounds exhibit significant antibacterial properties. The presence of fluorine enhances lipophilicity, which may improve the compound's bioavailability and efficacy against various bacterial strains.

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| This compound | 32 | 64 |

2. Anticancer Potential

This compound has shown promise in inhibiting cancer cell proliferation. Its structural components allow it to target specific enzymes involved in cancer progression. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

3. Antiviral Properties

Recent investigations have explored the antiviral potential of similar compounds, suggesting that modifications in the chemical structure can enhance activity against viral pathogens. The fluorine substitution may play a role in reducing mutagenicity and improving overall antiviral efficacy.

Case Studies

A series of studies have demonstrated the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

- Antibacterial Evaluation : A study on fluorinated thiophene derivatives revealed that the introduction of fluorine significantly increased antibacterial activity against Staphylococcus aureus and Escherichia coli.

- Anticancer Studies : Research on similar sulfonamide compounds indicated that those with thiophene rings exhibited enhanced cytotoxicity against breast and lung cancer cell lines, with IC50 values ranging from 10 to 30 µM.

- Antiviral Activity : Compounds structurally related to this compound were evaluated for their ability to inhibit viral replication, showing promising results against influenza and HIV viruses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.